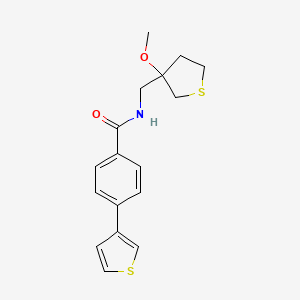

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(thiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as MTMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMB is a benzamide derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.

Scientific Research Applications

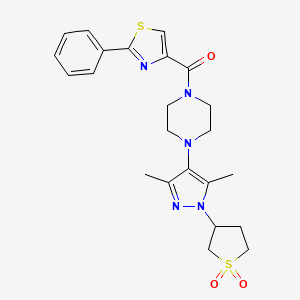

- Thiazoles, including our compound of interest, have been studied for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Research has explored the ability of thiazole derivatives to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .

- Thiazole-based compounds have shown promise as analgesics (pain relievers) and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them interesting candidates for drug development .

- Thiazoles have been investigated for their antimicrobial and antifungal properties. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi. These compounds may offer new avenues for combating infections .

- Some thiazole derivatives exhibit neuroprotective effects. They may help protect neurons from damage caused by oxidative stress, inflammation, or other factors. These findings are relevant to neurodegenerative diseases and brain health .

- Thiazoles have been evaluated for their antitumor and cytotoxic effects. Certain derivatives have demonstrated activity against cancer cells, making them interesting candidates for further investigation in oncology research .

- Thiazoles serve as parent compounds for various chemical reactions. They are used as accelerators in organic synthesis, aiding in the formation of new molecules. Their unique structural features make them valuable tools in synthetic chemistry .

Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Neuroprotective Potential

Antitumor and Cytotoxic Activity

Chemical Reaction Accelerators

Additionally, it’s worth noting that the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a vital role in energy metabolism and nervous system function . Overall, the compound holds promise across several scientific domains, and ongoing research continues to uncover its potential applications.

properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c1-20-17(7-9-22-12-17)11-18-16(19)14-4-2-13(3-5-14)15-6-8-21-10-15/h2-6,8,10H,7,9,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGYDLOHMAPJNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(thiophen-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2697160.png)

![1-[4-(Trifluoromethyl)benzoyl]piperidine](/img/structure/B2697162.png)

![N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2697164.png)

![2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2697168.png)

![N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2697169.png)

![(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2697174.png)

![2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2697178.png)